![molecular formula C12H8BrN3S B13799268 5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine CAS No. 885268-95-1](/img/structure/B13799268.png)
5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that features a thienopyrimidine core with a bromophenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[2,3-d]pyrimidin-4-ones, which can then be further functionalized . Another approach includes the use of 2-amino-thiophene-3-carboxylate derivatives, which undergo cyclization in the presence of isocyanates and subsequent base-promoted reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis routes, with optimizations for yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Cyclization: It can form additional rings through intramolecular reactions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted thienopyrimidines, while oxidation and reduction can lead to different oxidation states of the core structure.
Aplicaciones Científicas De Investigación
5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the treatment of diseases like tuberculosis.
Biological Studies: The compound is used as a probe to study the function of specific enzymes and pathways in biological systems.
Chemical Biology: It aids in the exploration of molecular interactions and mechanisms within cells.
Mecanismo De Acción
The mechanism of action of 5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, disrupting the bacterium’s energy metabolism . This inhibition is achieved through binding to the active site of the enzyme, preventing its normal function.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-amine
- 5-(4-Nitrophenyl)thieno[2,3-d]pyrimidin-4-amine
- 5-(4-Propoxyphenyl)thieno[2,3-d]pyrimidin-4-amine
Uniqueness
5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other substituents may not facilitate. This uniqueness can influence its biological activity and chemical reactivity, making it a valuable compound for research and development.
Propiedades
Número CAS |
885268-95-1 |
|---|---|
Fórmula molecular |
C12H8BrN3S |
Peso molecular |
306.18 g/mol |
Nombre IUPAC |
5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C12H8BrN3S/c13-8-3-1-7(2-4-8)9-5-17-12-10(9)11(14)15-6-16-12/h1-6H,(H2,14,15,16) |
Clave InChI |
ANPVQEBIHDEBFX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CSC3=NC=NC(=C23)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![alpha-L-fucosyl-(1->4)-[beta-D-galactosyl-(1->3)]-N-acetyl-beta-D-glucosaminyl-(1->3)-beta-D-galactosyl-(1->4)-[alpha-L-fucosyl-(1->3)]-N-acetyl-beta-D-glucosaminyl-(1->3)-beta-D-galactosyl-(1->4)-D-glucose](/img/structure/B13799194.png)
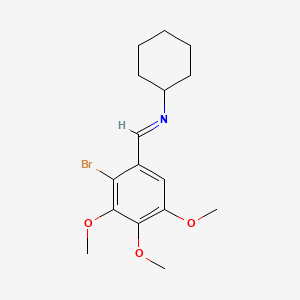
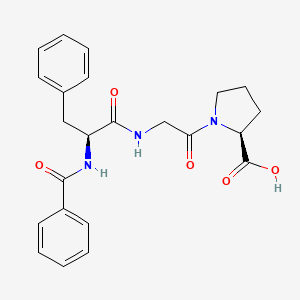
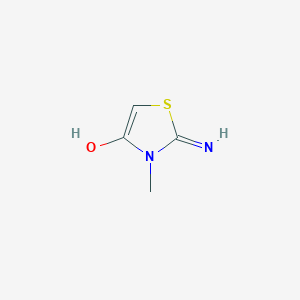

![Azepino[4,5-b]indole-5-carboxylic acid, 9-[bis(phenylmethyl)amino]-1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester](/img/structure/B13799234.png)
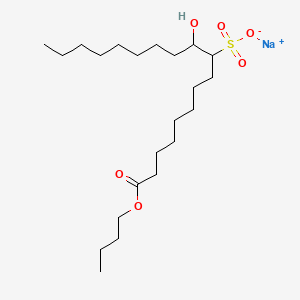
![1H-Pyrazolo[3,4-g]isoquinoline,3-ethyl-4,4a,5,6,7,8,8a,9-octahydro-6-methyl-,cis-(9CI)](/img/structure/B13799243.png)
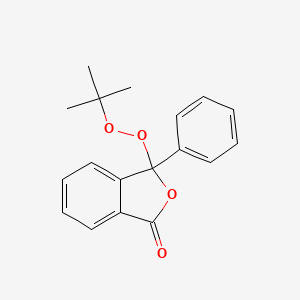
![benzyl N-[6-(1,3-dioxan-2-yl)-4-oxohexyl]-N-methylcarbamate](/img/structure/B13799250.png)
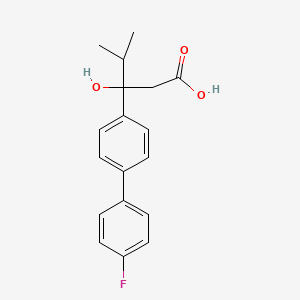
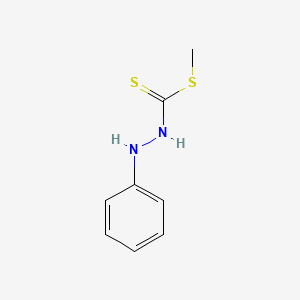
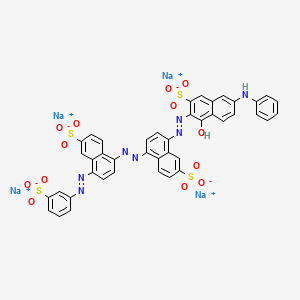
![2-amino-4-(1-methylpyrrol-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B13799277.png)
